molecular formula C9H10F3NO2S B6271563 2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide CAS No. 1765-14-6

2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide

Cat. No.: B6271563
CAS No.: 1765-14-6
M. Wt: 253.2
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethane-1-sulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(trifluoromethyl)phenyl]ethanamine: Similar structure but with an amine group instead of a sulfonamide group.

    4-(trifluoromethyl)phenylacetic acid: Contains a carboxylic acid group instead of an ethane-1-sulfonamide moiety.

Uniqueness

2-[4-(trifluoromethyl)phenyl]ethane-1-sulfonamide is unique due to the combination of the trifluoromethyl group and the sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile reagent in organic synthesis and its effectiveness in biological applications.

Properties

CAS No.

1765-14-6

Molecular Formula

C9H10F3NO2S

Molecular Weight

253.2

Purity

95

Origin of Product

United States

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